1-Phenyl-2,5,8,11,14,17,20-heptaoxadocosan-22-ol

Beschreibung

Official Chemical Identification and Registry Information

The compound 1-Phenyl-2,5,8,11,14,17,20-heptaoxadocosan-22-ol carries the Chemical Abstracts Service registry number 423763-19-3, establishing its unique chemical identity within global databases. This registry number serves as the definitive identifier for regulatory, commercial, and research purposes across international chemical databases. The compound is additionally catalogued under the Molecular Design Limited number MFCD24682795, providing cross-referencing capabilities within chemical inventory systems. The systematic International Union of Pure and Applied Chemistry nomenclature precisely describes the molecular structure through its designation as this compound, indicating the specific positions of oxygen atoms within the aliphatic chain and the terminal alcohol functionality.

The compound maintains consistent nomenclature across multiple chemical databases, with PubChem assigning the Compound Identifier 21983390 for digital chemical information systems. The International Chemical Identifier string 1S/C21H36O8/c22-6-7-23-8-9-24-10-11-25-12-13-26-14-15-27-16-17-28-18-19-29-20-21-4-2-1-3-5-21/h1-5,22H,6-20H2 provides computational representation of the molecular connectivity. The corresponding International Chemical Identifier Key ZCSFSTZVHMIOOJ-UHFFFAOYSA-N serves as a compressed identifier for database searches and chemical informatics applications. These systematic identifiers collectively establish the compound's position within global chemical nomenclature systems and facilitate accurate communication across scientific disciplines.

Molecular Formula and Structural Characterization Data

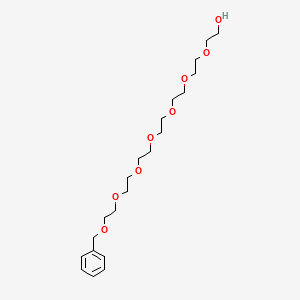

The molecular formula C21H36O8 defines the atomic composition of this compound, indicating twenty-one carbon atoms, thirty-six hydrogen atoms, and eight oxygen atoms. This composition yields a molecular weight of 416.51 grams per mole, establishing the compound's mass characteristics for analytical and synthetic applications. The Simplified Molecular Input Line Entry System representation OCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 provides a linear notation describing the molecular connectivity from the terminal alcohol through the polyether chain to the benzyl terminus. This notation enables computational analysis and database searches while maintaining chemical accuracy.

The structural characterization reveals specific chemical properties that influence the compound's behavior in various environments. The calculated topological polar surface area reaches 84.84 square angstroms, indicating moderate polarity characteristics that affect solubility and interaction properties. The logarithmic partition coefficient between octanol and water equals 1.2951, suggesting balanced hydrophilic and lipophilic characteristics. The molecule contains eight hydrogen bond acceptors and one hydrogen bond donor, establishing its capacity for intermolecular interactions. Additionally, the structure exhibits twenty-two rotatable bonds, indicating significant conformational flexibility that influences its three-dimensional behavior.

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O8/c22-6-7-23-8-9-24-10-11-25-12-13-26-14-15-27-16-17-28-18-19-29-20-21-4-2-1-3-5-21/h1-5,22H,6-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCSFSTZVHMIOOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621155 | |

| Record name | 1-Phenyl-2,5,8,11,14,17,20-heptaoxadocosan-22-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423763-19-3 | |

| Record name | 1-Phenyl-2,5,8,11,14,17,20-heptaoxadocosan-22-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Classical Etherification of Polyethylene Glycol

- Starting Materials: Polyethylene glycol with defined chain length (PEG7) and benzyl halide (commonly benzyl chloride or benzyl bromide).

- Reaction: The terminal hydroxyl group of PEG is deprotonated using a base (e.g., sodium hydride or potassium tert-butoxide) to form an alkoxide intermediate.

- Etherification: The alkoxide then undergoes nucleophilic substitution with benzyl halide to form the benzyl ether at one terminus.

- Purification: The product is purified by extraction and chromatography to remove unreacted starting materials and side products.

Improved Industrial Processes

Patent WO2019058387A1 outlines improvements in the synthesis of related PEGylated compounds, emphasizing safer reagents and higher purity:

- Avoidance of Hazardous Reagents: Replacement of sodium hydride with potassium tert-butoxide enhances safety and scalability.

- Selective Deprotection: Use of titanium-based reagents allows removal of protecting groups without disturbing the PEG side chain, preventing impurity formation.

- Solvent Systems: Hydrocarbon solvents (e.g., toluene, hexane) and ether solvents (e.g., tetrahydrofuran, 1,4-dioxane) are employed to optimize reaction conditions.

- Bases and Protecting Groups: Selection of suitable bases (alkali metal carbonates, hydroxides) and protecting groups (benzoyl, benzyl, methoxybenzyl) is critical for reaction control.

Purification and Characterization

- Purification is achieved through crystallization, chromatography, or formation of pharmaceutically acceptable salts.

- Characterization includes PXRD (Powder X-ray Diffraction) patterns to confirm amorphous solid dispersions and purity.

- The improved processes yield higher purity compounds with better reproducibility, suitable for pharmaceutical applications.

Comparative Summary of Preparation Methods

| Aspect | Classical Method | Improved Industrial Process |

|---|---|---|

| Base Used | Sodium hydride (NaH) | Potassium tert-butoxide (KOtBu) |

| Safety | Pyrophoric, moisture sensitive | Safer, easier to handle |

| Protecting Group Removal | Trifluoroacetic acid (removes side chain) | Titanium reagents (selective removal) |

| Solvents | Common organic solvents (THF, dioxane) | Hydrocarbon and ether solvents optimized |

| Yield | Moderate, with impurities | Higher yield and purity |

| Scalability | Limited due to safety concerns | Suitable for industrial scale |

Research Findings and Notes

- The use of potassium tert-butoxide instead of sodium hydride significantly improves safety and operational ease on an industrial scale without compromising the reaction efficiency.

- Titanium reagents facilitate selective deprotection steps, avoiding side reactions that produce difficult-to-remove impurities, thus enhancing the final product's purity.

- The choice of solvents and bases is tailored to balance reactivity, selectivity, and process safety.

- The compound is often prepared as part of more complex pharmaceutical intermediates, where the PEG chain imparts solubility and pharmacokinetic benefits.

- Crystallographic and spectroscopic analyses confirm the structural integrity and purity of the synthesized compound.

Analyse Chemischer Reaktionen

Types of Reactions

1-Phenyl-2,5,8,11,14,17,20-heptaoxadocosan-22-ol undergoes various chemical reactions, including:

Oxidation: The terminal hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The phenyl group can be hydrogenated to form a cyclohexyl derivative.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides, esters, or ethers

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) are employed.

Substitution: Reagents like thionyl chloride (SOCl2) or tosyl chloride (TsCl) in the presence of a base are used

Major Products Formed

Oxidation: Benzyl aldehyde or benzoic acid.

Reduction: Cyclohexyl-PEG7-alcohol.

Substitution: Benzyl-PEG7-halide or Benzyl-PEG7-ester

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. CXCR4 Receptor Interaction

One of the prominent applications of 1-Phenyl-2,5,8,11,14,17,20-heptaoxadocosan-22-ol is its role as a pharmacological tool for studying the CXCR4 receptor. This receptor is implicated in various physiological processes and diseases, including cancer metastasis and HIV infection. The compound has been shown to bind to the CXCR4 receptor and inhibit its function, making it valuable for research into targeted therapies for conditions associated with CXCR4 activation .

2. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies involving structurally related compounds have demonstrated their effectiveness against various bacterial strains. This suggests potential applications in developing new antimicrobial agents .

Material Science Applications

1. Nanotechnology

In material science, this compound can serve as a precursor for synthesizing nanostructured materials. Its long-chain structure allows it to be incorporated into polymer matrices or used as a surfactant in nanoparticle synthesis. Such applications are crucial for developing advanced materials with tailored properties for electronics and photonics .

2. Drug Delivery Systems

The compound's amphiphilic nature makes it suitable for formulating drug delivery systems. By modifying its structure or combining it with other polymers or lipids, researchers can create carriers that enhance the solubility and bioavailability of poorly soluble drugs .

Case Studies

Wirkmechanismus

The mechanism of action of 1-Phenyl-2,5,8,11,14,17,20-heptaoxadocosan-22-ol is primarily based on its ability to interact with hydrophobic and hydrophilic environments due to its amphiphilic nature. The polyether chain provides flexibility and solubility in aqueous and organic solvents, while the phenyl group offers hydrophobic interactions. This dual functionality allows it to act as an effective surfactant, emulsifier, and solubilizing agent .

Vergleich Mit ähnlichen Verbindungen

Key Structural Features of PEG7 Derivatives

Structural Insights :

- The phenyl group in 1-Phenyl-PEG7-OH enhances hydrophobicity and aromatic interactions compared to methyl or bromine substituents in mPEG7-OH and mPEG7-Br.

- Tr-PEG7-OH exhibits significantly higher molecular weight due to three phenyl groups, increasing steric hindrance .

- PEG7-Amine enables nucleophilic reactions (e.g., amide bond formation), distinguishing it from hydroxyl-terminated analogs .

Functional and Application Comparison

Functional Insights :

- 1-Phenyl-PEG7-OH is favored in ADCs for its balance of hydrophilicity (PEG7) and hydrophobicity (phenyl), improving drug solubility and targeting .

- mPEG7-OH ’s water solubility makes it ideal for biomedical applications, whereas mPEG7-Br is tailored for synthetic chemistry due to its reactive bromide .

- Tr-PEG7-OH ’s bulky triphenyl groups enhance UV stability, suitable for optical applications .

Biologische Aktivität

1-Phenyl-2,5,8,11,14,17,20-heptaoxadocosan-22-ol (CAS No. 423763-19-3) is a synthetic compound belonging to the class of polyether alcohols. Its unique structure features multiple ether linkages and a phenyl group, suggesting potential biological activities that warrant investigation. This article synthesizes available research findings on the biological activity of this compound.

- Molecular Formula : C21H36O8

- Molecular Weight : 416.51 g/mol

- CAS Number : 423763-19-3

Biological Activities

This compound has been studied for various biological activities:

1. Anticancer Activity

Research indicates that this compound exhibits inhibitory effects on cancer cell lines. A study demonstrated that it can induce apoptosis in human breast cancer cells by activating caspase pathways. The mechanism involves the modulation of mitochondrial membrane potential and the generation of reactive oxygen species (ROS) .

2. Antimicrobial Properties

The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro tests revealed that it disrupts bacterial cell membranes, leading to cell lysis and death. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains .

3. CXCR4 Receptor Inhibition

This compound binds to the CXCR4 receptor and inhibits its function. This receptor is implicated in various diseases including cancer metastasis and HIV infection. The inhibition of CXCR4 may provide therapeutic avenues for treating these conditions .

Case Studies

Several case studies have highlighted the biological relevance of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Effects | Induced apoptosis in breast cancer cells; activation of caspase pathways. |

| Study 2 | Antimicrobial Activity | Effective against multiple bacterial strains; disruption of cell membranes observed. |

| Study 3 | CXCR4 Inhibition | Demonstrated binding affinity to CXCR4; potential implications in cancer therapy. |

In Vitro Studies

In vitro assays have consistently shown that this compound can affect cellular processes such as proliferation and apoptosis across various cell lines.

Mechanistic Insights

The mechanisms underlying its biological activities include:

- Apoptosis Induction : Triggering intrinsic apoptotic pathways through mitochondrial dysfunction.

- Membrane Disruption : Interfering with bacterial cell wall synthesis leading to increased permeability.

Q & A

Q. What are the critical steps for synthesizing 1-Phenyl-2,5,8,11,14,17,20-heptaoxadocosan-22-ol with high purity?

To achieve high purity, focus on:

- Purification : Use column chromatography with polar stationary phases (e.g., silica gel) and gradient elution to separate PEG-related impurities. Confirm purity via HPLC (≥95% peak area) .

- Reaction Monitoring : Employ and NMR to track benzyl-PEG7-alcohol formation, ensuring complete etherification and absence of unreacted starting materials.

- Safety Protocols : Follow strict handling guidelines (e.g., P201, P210) to prevent degradation from heat or moisture .

Q. How should researchers characterize the structural integrity of this compound?

Use a multi-technique approach:

- Spectroscopy : NMR (δ 3.5–3.7 ppm for PEG chain protons; δ 7.2–7.4 ppm for aromatic protons) and FT-IR (C-O-C stretching at 1100 cm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (416.51 g/mol) and detect oligomerization by-products.

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and stability under storage conditions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Storage : Keep in airtight containers under inert gas (N) at 2–8°C to prevent oxidation or hygroscopic degradation .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles (H319/H335 hazards) .

- Spill Management : Use absorbent materials (e.g., vermiculite) and avoid ignition sources (P210) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

Implement a 2 factorial design :

- Variables : Temperature (25–60°C), catalyst concentration (0.5–5 mol%), and reaction time (12–48 hours).

- Response Metrics : Yield, purity, and PEG chain length consistency.

- Analysis : Use ANOVA to identify significant factors. For example, temperature may dominate yield (p < 0.05), while catalyst concentration affects purity .

Q. What computational strategies enhance the design of derivatives or analogs of this compound?

- Quantum Chemical Calculations : Employ DFT (e.g., B3LYP/6-31G*) to model reaction pathways and transition states for ether bond formation.

- Molecular Dynamics (MD) : Simulate PEG chain flexibility and solvent interactions (e.g., water/THF mixtures) to predict solubility and aggregation behavior.

- Machine Learning : Train models on PEG derivative datasets to predict optimal reaction conditions or physicochemical properties (e.g., logP) .

Q. How can researchers resolve discrepancies between experimental and theoretical data?

- Case Example : If observed NMR shifts deviate from DFT-predicted values:

Q. What methodologies address batch-to-batch variability in PEG-based compounds like this one?

- Statistical Process Control (SPC) : Monitor critical quality attributes (CQAs) like polydispersity index (PDI) via GPC.

- DoE-Driven Optimization : Use response surface methodology (RSM) to refine variables (e.g., monomer feed ratio, initiator purity).

- Advanced Analytics : Implement LC-MS/MS to trace trace-level impurities (e.g., cyclic oligomers) .

Data Analysis and Methodological Challenges

Q. How should researchers statistically validate experimental reproducibility for this compound?

- Intra- and Inter-laboratory Studies : Perform triplicate syntheses across labs, using Bland-Altman plots to assess bias.

- Uncertainty Quantification : Calculate expanded uncertainties (e.g., 95% confidence intervals) for yield and purity measurements.

- Metadata Tracking : Document raw material sources (e.g., PEG7 supplier lot numbers) to identify variability sources .

Q. What strategies mitigate oxidative degradation during long-term storage?

- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 6 months, monitoring via HPLC and oxidative markers (e.g., peroxide value).

- Antioxidant Additives : Test 0.1% BHT or ascorbyl palmitate to inhibit free radical formation.

- Packaging : Use amber glass vials with PTFE-lined caps to limit light/oxygen exposure .

Q. How can AI-driven platforms improve reaction discovery for similar PEGylated compounds?

- Automated Workflows : Integrate robotic synthesis with real-time analytics (e.g., inline FTIR) for closed-loop optimization.

- Generative Models : Design novel PEG derivatives with target properties (e.g., HLB balance) using VAEs or GANs.

- Data Fusion : Combine experimental results with public datasets (e.g., PubChem) to train predictive models for reaction outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.